molecular formula C19H30N2OS B2596250 (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2034367-14-9

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone

Cat. No. B2596250
CAS RN: 2034367-14-9
M. Wt: 334.52
InChI Key: PCNFEQHOUCVGSU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a tert-butylthio group and a dimethylamino group attached to a phenyl ring.

Scientific Research Applications

Chiral Sulfinamides in N-Heterocycle Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, play a pivotal role in the asymmetric synthesis of amines and their derivatives, including N-heterocycles. This methodology has been extensively utilized over the past two decades, with tert-butanesulfinamide emerging as a gold standard among chiral auxiliaries. The use of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structural motifs are found in many natural products and therapeutically relevant compounds, underscoring their importance in medicinal chemistry and drug discovery efforts (Philip, Radhika, Saranya, & Anilkumar, 2020).

Synthesis and Pharmacology of Opioid Analogs

The compound “(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone” may also be related to opioid analog synthesis, given its structural features. For example, compounds like ohmefentanyl, which belong to the 4-anilidopiperidine class of opiates, have been subjects of extensive study. Such compounds demonstrate the potential for creating potent opioid receptor agonists with varying pharmacological profiles, highlighting the role of structural modifications in achieving selectivity and potency at opioid receptors. This area of research is critical for developing new analgesics with improved efficacy and reduced side effects (Brine, Carroll, Richardson‐Leibert, Xu, & Rothman, 1997).

properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2OS/c1-19(2,3)23-14-17-10-6-7-12-21(17)18(22)15-9-8-11-16(13-15)20(4)5/h8-9,11,13,17H,6-7,10,12,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNFEQHOUCVGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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